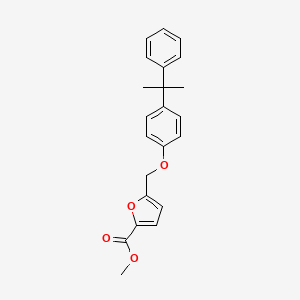

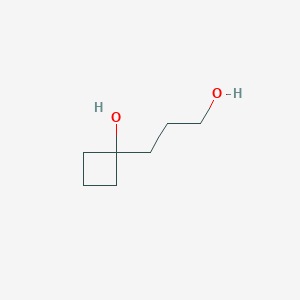

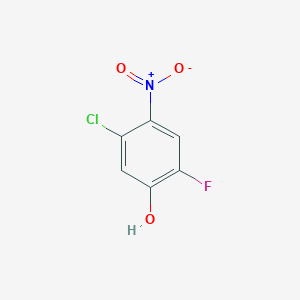

1-(2,3-Dimethoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Urea derivatives are synthesized through a variety of chemical reactions, including the condensation of amines with isocyanates or through modifications of pre-existing urea compounds. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids, showcasing a method to obtain urea derivatives without racemization under mild conditions (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives often involves planar configurations around the urea moiety, stabilized by intramolecular hydrogen bonds. For example, in compounds such as 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, the dimethoxyphenyl part maintains planarity, and the entire molecule's stability is enhanced by hydrogen bonding, forming a three-dimensional network in the crystal structure (Hyeong Choi et al., 2010).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, including nucleophilic substitutions and rearrangements, highlighting their reactivity. The synthesis processes often involve reactions under specific conditions that can lead to the formation of complex structures with unique properties, as seen in the synthesis of hydroxamic acids and ureas from carboxylic acids using specific reagents (Thalluri et al., 2014).

科学的研究の応用

Corrosion Inhibition

Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have shown significant efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds act by forming a protective layer on the metal surface, thereby reducing corrosion. Their effectiveness is confirmed through various methods, including electrochemical impedance spectroscopy and scanning electron microscopy, indicating their potential for industrial applications in protecting metallic structures (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).

Anticancer Agents

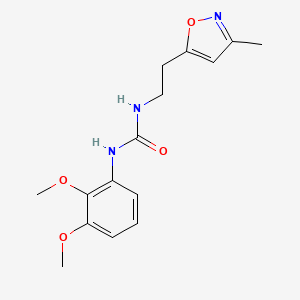

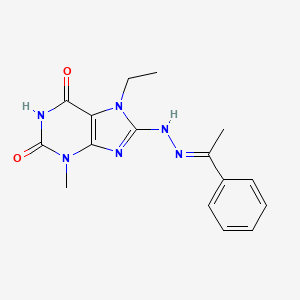

Urea derivatives are also being explored for their anticancer properties. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Certain compounds in this series have shown significant inhibitory effects, suggesting their potential as new anticancer agents. These findings open avenues for further research into urea derivatives as possible therapeutic options for cancer treatment (Jian Feng, Tai Li, Shishao Liang, et al., 2020).

Synthesis of Hydroxamic Acids and Ureas

The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids. This process allows for the racemization-free synthesis of hydroxamic acids and ureas in a single pot, providing an efficient and environmentally friendly method for the preparation of these compounds. This demonstrates the versatility of urea derivatives in synthetic chemistry, offering a straightforward approach for generating a wide range of functional molecules (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).

特性

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-10-9-11(22-18-10)7-8-16-15(19)17-12-5-4-6-13(20-2)14(12)21-3/h4-6,9H,7-8H2,1-3H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNSJAVZTAIPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)NC2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)

![N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2495862.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)

![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)

![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)